Dioctylmagnesium

Descripción general

Descripción

Dioctylmagnesium is an organomagnesium compound with the chemical formula C16H34Mg. It is a member of the dialkylmagnesium family, which are compounds containing magnesium bonded to two alkyl groups. This compound is typically used in organic synthesis and as a reagent in various chemical reactions due to its high reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dioctylmagnesium can be synthesized through the reaction of magnesium with octyl halides in the presence of a suitable solvent. The general reaction is as follows: [ \text{Mg} + 2 \text{C}8\text{H}{17}\text{X} \rightarrow \text{C}8\text{H}{17}\text{MgC}8\text{H}{17} + \text{MgX}_2 ] where X is a halogen (typically bromine or chlorine).

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure precise control over reaction conditions. The process involves the slow addition of octyl halide to a suspension of magnesium in an inert solvent, such as tetrahydrofuran or diethyl ether, under an inert atmosphere to prevent oxidation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming magnesium oxide and octane.

Reduction: It can act as a reducing agent, reducing various organic compounds.

Substitution: this compound readily participates in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Oxygen or air can oxidize this compound.

Reduction: this compound can reduce carbonyl compounds to alcohols.

Substitution: It reacts with alkyl halides, aldehydes, and ketones under anhydrous conditions.

Major Products:

Oxidation: Magnesium oxide and octane.

Reduction: Alcohols from carbonyl compounds.

Substitution: Various organomagnesium compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Molecules

Dioctylmagnesium is a versatile reagent in organic synthesis. It readily reacts with various electrophiles, such as carbonyl compounds (aldehydes and ketones), to form new carbon-magnesium bonds. This property is particularly useful for introducing functional groups into organic molecules, facilitating the construction of complex structures necessary for pharmaceuticals and materials science.

Key Reactions:

- Formation of Alcohols: this compound can be used to convert carbonyl compounds into alcohols.

- Synthesis of Grignard Reagents: It serves as a precursor for generating other Grignard reagents, which are essential in organic synthesis.

Polymerization Processes

This compound acts as an initiator in various polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers enables the formation of polymer chains effectively.

Applications in Polymer Chemistry:

- Ring-Opening Polymerization: this compound has been shown to initiate the ring-opening polymerization of cyclic monomers, such as lactones and anhydrides, leading to the formation of high-performance polymers.

- Coordination Polymerization: It is also utilized in coordination polymerization techniques, enhancing the control over molecular weight and polymer architecture.

Hydrogen Storage and Production

Recent studies have highlighted the potential of this compound in hydrogen storage applications. The compound can decompose to produce magnesium hydride (MgH2), which is a promising material for hydrogen storage due to its high hydrogen content.

Decomposition Studies:

- Thermal Decomposition: Research indicates that this compound decomposes at elevated temperatures to yield MgH2 and subsequently magnesium metal, which can be utilized for hydrogen generation.

- In-Situ Analysis: Techniques such as X-ray diffraction (XRD) coupled with mass spectrometry have been employed to study the decomposition pathways and kinetics of this compound, revealing insights into its efficiency as a hydrogen storage medium .

Catalysis

This compound serves as a catalyst or co-catalyst in various chemical reactions due to its ability to activate substrates through coordination with metal centers.

Catalytic Applications:

- Single-Site Catalysis: It can be used in single-site catalytic systems for olefin polymerization, providing high selectivity and activity.

- Cross-Coupling Reactions: this compound is involved in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds between organic halides and organometallic reagents.

Case Study 1: Hydrogen Production from this compound Decomposition

A study conducted by researchers at Pacific Northwest National Laboratory investigated the decomposition of this compound under controlled conditions. The results demonstrated that it could effectively produce MgH2 at lower temperatures compared to other alkyl magnesium compounds, showcasing its potential for efficient hydrogen storage solutions .

Case Study 2: Polymerization Initiation

In a study on the ring-opening polymerization initiated by this compound, researchers found that it effectively initiated the polymerization of adipic anhydride, resulting in polymers with desirable properties for industrial applications .

Mecanismo De Acción

Dioctylmagnesium acts as a nucleophile in many of its reactions. The magnesium atom, being electropositive, facilitates the transfer of electrons to electrophilic centers in organic molecules, promoting the formation of new bonds. This nucleophilic behavior is central to its role in organic synthesis.

Comparación Con Compuestos Similares

- Dimethylmagnesium (C2H6Mg)

- Diethylmagnesium (C4H10Mg)

- Dibutylmagnesium (C8H18Mg)

Comparison:

- Reactivity: Dioctylmagnesium is less reactive than dimethylmagnesium and diethylmagnesium due to the larger alkyl groups, which provide steric hindrance.

- Applications: While all these compounds are used in organic synthesis, this compound is particularly useful for reactions requiring less reactivity and more selectivity.

- Uniqueness: this compound’s larger alkyl groups make it suitable for specific applications where steric effects are beneficial, such as in the synthesis of bulky molecules.

This compound’s unique properties and reactivity profile make it a valuable reagent in both academic research and industrial applications. Its ability to form carbon-carbon bonds and participate in various chemical reactions under controlled conditions highlights its versatility and importance in the field of organometallic chemistry.

Actividad Biológica

Dioctylmagnesium (DOMg) is a compound of increasing interest in the field of biological activity due to its unique chemical properties and potential applications in various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

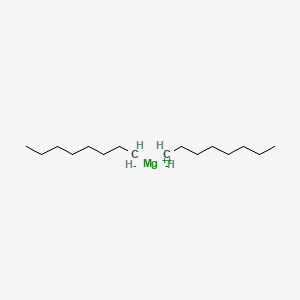

This compound is an organomagnesium compound, characterized by the presence of two octyl groups attached to a magnesium atom. Its structure can be represented as:

This compound is typically synthesized through the reaction of magnesium with octyl halides, resulting in a viscous liquid that is soluble in organic solvents.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be classified into the following categories:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, similar to other phthalate derivatives. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Enzymatic Inhibition : Research indicates that this compound may interact with specific enzymes, potentially inhibiting their activity. For example, it has been observed to affect the activity of GSK-3β, a crucial enzyme involved in numerous signaling pathways. The binding affinity and inhibition kinetics are currently being explored through molecular docking studies and enzymatic assays.

Research Findings

Recent studies have highlighted the biological implications of this compound. Below are some key findings:

- Antibacterial Activity : A study reported that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated zones of inhibition comparable to standard antibiotics at certain concentrations.

- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve apoptosis induction and cell cycle arrest.

- Environmental Impact : As an organomagnesium compound, this compound's degradation products may also exhibit biological activity. Studies on its environmental fate have indicated that it can undergo biotransformation, leading to less toxic metabolites.

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Case Study on Antibacterial Properties : In a controlled study, this compound was tested against multiple bacterial strains. Results indicated a consistent antibacterial effect, with varying degrees of efficacy depending on concentration and exposure time.

- Case Study on Cytotoxicity : A series of assays were conducted on melanoma cells treated with this compound at different concentrations. The findings revealed a dose-dependent increase in cytotoxicity, suggesting potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

magnesium;octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYFNYFIPIGQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066969 | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24219-37-2 | |

| Record name | Magnesium, dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.